![molecular formula C10H8F3NO4 B2524149 3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid CAS No. 241132-65-0](/img/structure/B2524149.png)
3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the potential synthesis and properties of the compound . The first paper discusses the synthesis of quinazoline anilides with potential diuretic properties, which are structurally related to anilino propanoic acids . The second paper focuses on the preparation of enantiomerically pure derivatives of 4,4,4-trifluoro-3-hydroxy-butanoic acid, which is structurally similar to the trifluoromethoxy group in the compound of interest .
Synthesis Analysis
The synthesis of related compounds involves the preparation of the starting acid followed by the formation of anilides using the mixed anhydrides method . This suggests that a similar approach could be used for the synthesis of 3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid, starting with the appropriate trifluoromethoxy-substituted aniline and propanoic acid derivative. The second paper describes the use of key intermediates such as 2-t-butyl-6-trifluoromethyl-1,3-dioxan- and -dioxin-4-ones, and their reactions with various electrophiles . This indicates that a similar strategy could be employed to introduce the trifluoromethoxy group into the compound.
Molecular Structure Analysis
While the molecular structure of 3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid is not directly analyzed in the papers, the second paper provides valuable information on the structure of CF3-substituted dioxanones, determined by X-ray crystal structure analysis . This information could be extrapolated to predict the molecular structure of the compound , considering the influence of the trifluoromethoxy group on the overall conformation and stability of the molecule.
Chemical Reactions Analysis
The papers do not provide specific reactions for 3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid, but they do describe reactions involving similar functional groups. For example, the Li enolate of the cis-dioxanone reacts with various electrophiles, and Michael additions are performed with cuprates or Grignard reagents . These reactions could potentially be adapted for the functional groups present in 3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid to synthesize derivatives or to modify the compound for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid can be inferred from the properties of related compounds discussed in the papers. The presence of the trifluoromethoxy group is likely to influence the acid's lipophilicity and electronic properties, as seen in the CF3-substituted dioxanones . The anilino group could contribute to the compound's ability to form hydrogen bonds and its reactivity as an amine. The overall properties would be a combination of the influences of both the trifluoromethoxy and anilino groups, as well as the propanoic acid backbone.
Scientific Research Applications
Environmental Chemistry and Soil Adsorption
The review by Han, Kim, and Ro (2020) focuses on the interaction of oxyanions and organic acids with iron (hydr)oxides in soils, highlighting the chemical's relevance in environmental chemistry and pollution control. This research underscores the importance of understanding how similar compounds can interact with environmental matrices, potentially offering insights into the environmental fate and transport of 3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid (Han, Kim, & Ro, 2020).
Heterocyclic Chemistry and Pharmacology
The pharmacological significance of heterocyclic compounds, as discussed by Ghosh et al. (2015), suggests a research avenue for 3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid in drug discovery, particularly exploring its potential bioactive properties. The study elaborates on the diverse biological activities of 2-oxo-3-cyanopyridine derivatives, emphasizing the compound's relevance in synthesizing biologically active molecules (Ghosh et al., 2015).
Oxo Boron Clusters and Nonlinear Optical Materials
Research by Lin and Yang (2011) on oxo boron clusters and their open frameworks presents a fascinating application in the development of materials with unique optical properties. Such studies could inspire the investigation of 3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid in materials science, especially in creating new compounds with potential applications in catalysis, nonlinear optics, and lighting devices (Lin & Yang, 2011).
Ionic Liquids and Phase Behavior Studies
The work by Visak et al. (2014) reviews the phase behavior of ionic liquids with various solutes, suggesting the potential of 3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid in studying the solubility and interaction with ionic liquids. This area of research is crucial for developing new solvents and understanding solute-solvent interactions in chemical processes (Visak et al., 2014).
properties
IUPAC Name |
3-oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4/c11-10(12,13)18-7-3-1-6(2-4-7)14-8(15)5-9(16)17/h1-4H,5H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYWGZVJPQGZHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(=O)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-oxo-N-(3-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2524066.png)
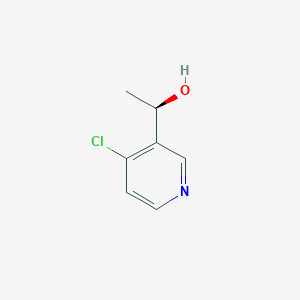
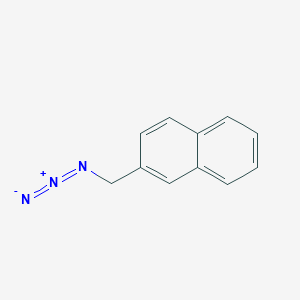
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2524072.png)
![Tert-butyl 4-[2-(chlorosulfonyl)-1-cyanoethyl]piperidine-1-carboxylate](/img/structure/B2524074.png)
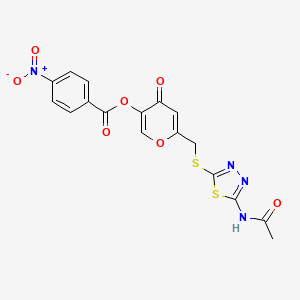
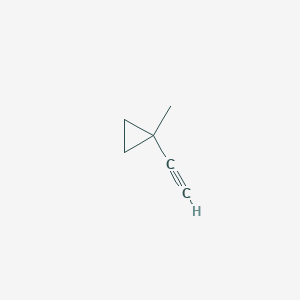
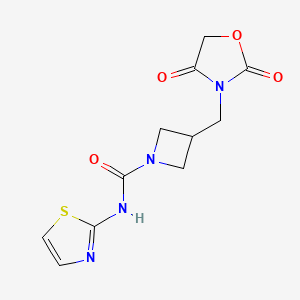
![(2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2524082.png)
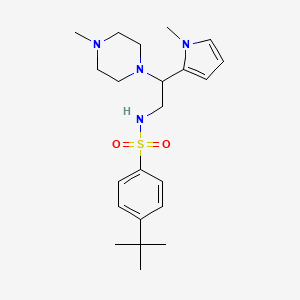
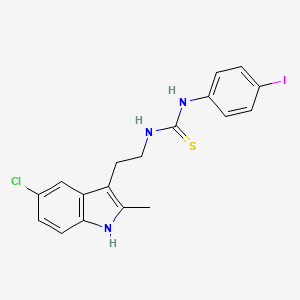
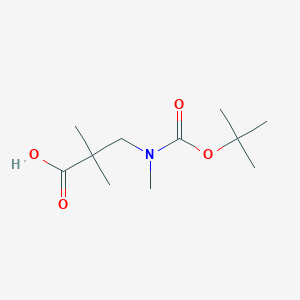
![1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2524087.png)
![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B2524088.png)